3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl-
Description
The compound 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- (CAS: Not explicitly provided; structural formula: C₁₁H₈FN₂O) is a fluorinated quinoline derivative characterized by a cyano group at position 3, a hydroxyl group at position 4, a methyl group at position 6, and a fluorine atom at position 8 on the quinoline backbone. These substituents confer distinct physicochemical and biological properties:
- Hydroxyl group (4-position): Enhances solubility via hydrogen bonding and may participate in target interactions.
- Fluorine (8-position): Electron-withdrawing effects modulate electronic distribution and metabolic stability.
- Cyano group (3-position): Contributes to π-stacking interactions and structural rigidity.
Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-6-methyl-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c1-6-2-8-10(9(12)3-6)14-5-7(4-13)11(8)15/h2-3,5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINUWYPYBRULEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC=C(C2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640759 | |
| Record name | 8-Fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-24-7 | |
| Record name | 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61338-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Substituted Anilines with Cyanoacetate Derivatives
This method involves constructing the quinoline core from a fluoro- and methyl-substituted aniline precursor.
Example Pathway
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Starting Material : 2-Amino-4-fluoro-5-methylbenzoic acid ethyl ester.
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Condensation : Reaction with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C forms an enaminonitrile intermediate.
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Cyclization : Treatment with phosphorus oxychloride (POCl₃) in acetonitrile or butyronitrile yields 4-chloro-8-fluoro-6-methyl-3-quinolinecarbonitrile.
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Hydrolysis : The 4-chloro intermediate is hydrolyzed under acidic or basic conditions (e.g., aqueous HCl/NaOH) to introduce the 4-hydroxy group.
Key Reaction Conditions
Halogenation-Displacement Strategy
This route leverages halogenation at position 4 followed by nucleophilic displacement.
Example Pathway
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Starting Material : 8-Fluoro-6-methyl-4-oxo-1,4-dihydro-3-quinolinecarbonitrile.
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Chlorination : Reaction with POCl₃ at 105°C converts the 4-oxo group to 4-chloro.
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Hydrolysis : Treatment with aqueous sodium carbonate or trifluoroacetic acid (TFA) replaces chlorine with hydroxy.
Critical Notes
Direct Functionalization via Protective Group Chemistry
Protective groups enable sequential modification of sensitive positions.
Example Pathway
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Methyl Protection : Introduce a methoxy group at position 6 using methyl iodide (CH₃I) and a base (e.g., K₂CO₃).
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Fluorine Introduction : Electrophilic fluorination at position 8 using Selectfluor™ or xenon difluoride (XeF₂).
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Deprotection : Remove the methoxy group via boron tribromide (BBr₃) or aluminum trichloride (AlCl₃) to reveal the hydroxy group.
Advantages
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Avoids competing reactions at the 4-hydroxy group during earlier steps.
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Enables modular synthesis of analogs with varied substituents.
Analysis of Methodologies
Yield and Purity Considerations
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Cyclocondensation routes offer moderate to high yields (60–90%) but require stringent temperature control.
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Halogenation-hydrolysis provides high-purity products but risks over-chlorination or side reactions at electron-rich positions.
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Protective group strategies add synthetic steps but improve regioselectivity for complex substitution patterns.
Spectroscopic Characterization
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¹H NMR : Key signals include a singlet for the 3-cyano group (δ 7.8–8.2 ppm), a broad peak for the 4-hydroxy proton (δ 10–12 ppm), and a doublet for the 8-fluoro substituent (δ 7.5–8.0 ppm).
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MS (ESI+) : Molecular ion peak at m/z 203.1 [M+H]⁺ confirms the molecular formula C₁₁H₇FN₂O.
Industrial-Scale Adaptations
Large-scale synthesis prioritizes cost-effectiveness and safety:
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Solvent Selection : Replace toluene with recyclable solvents like 2-methyltetrahydrofuran (2-MeTHF).
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Catalysis : Use heterogeneous catalysts (e.g., zeolites) to improve cyclization efficiency.
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Waste Management : Neutralize POCl₃ byproducts with aqueous sodium bicarbonate to minimize environmental impact.
Emerging Innovations
Recent advances include:
Chemical Reactions Analysis
3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Medicinal Chemistry
3-Quinolinecarbonitrile derivatives are explored for their potential as anticancer agents . Research indicates that these compounds can inhibit protein tyrosine kinases (PTKs), which are critical in the regulation of cell growth and proliferation. Inhibition of these enzymes can lead to decreased tumor growth in various cancers, including chronic myelogenous leukemia (CML) and other malignancies .
Case Study:
A study demonstrated that compounds derived from 3-quinolinecarbonitrile exhibited significant inhibitory activity against ACK1 (also known as TNK2) tyrosine kinase, with IC50 values indicating potent effects on cancer cell lines .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Its derivatives have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the hydroxyl and cyano groups enhances its interaction with microbial targets, leading to effective inhibition of microbial growth.
Data Table: Antimicrobial Activity of Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 9c | Mycobacterium smegmatis | 6.25 µg/ml |
| 9a | Pseudomonas aeruginosa | 12.5 µg/ml |
Biological Probes
Due to its fluorescent properties, 3-quinolinecarbonitrile can serve as a biological probe for studying cellular processes. Researchers utilize its fluorescence to track biological interactions and cellular dynamics in real-time .
Industrial Applications
The compound is also utilized in the production of materials with specific properties:
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity to these targets, while the hydroxyl and cyano groups contribute to its reactivity. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and inferred properties of 8-fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile with analogous compounds:
Key Comparative Findings
Substituent Position and Electronic Effects
- Fluorine vs. Chlorine: Fluorine at position 8 (target compound) likely enhances metabolic stability compared to chlorine (: Fluoro derivatives of azo dyes showed higher carcinogenicity than chloro analogs) . In CHEBI:94979, 8-Cl and 4-anilino substituents may reduce solubility but improve target selectivity .
Hydroxyl vs. Methoxy Groups
Methyl vs. Cyclopropyl/Bulkier Groups
Research Findings and Implications
Contradictions and Limitations
- Trifluoromethyl Groups: Inactive in azo dyes (), but fluorine in quinolines (e.g., 22b) shows promise, underscoring scaffold-specific effects .
- Hydroxyl vs. Methoxy : While 4-OH improves solubility, it may reduce stability compared to 4-OCH₃, requiring formulation optimization .
Biological Activity
3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl-, is a heterocyclic compound recognized for its diverse biological activities, particularly in the field of medicinal chemistry. Its unique structure, featuring a cyano group, a fluorine atom, a hydroxy group, and a methyl group, contributes to its potential therapeutic applications.
Structure and Properties
The chemical formula of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- is C_10H_7F_NO, with a CAS number of 61338-24-7. The compound's structural characteristics are essential for its biological interactions and mechanisms of action.
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₇F₁N₁O₁ |
| CAS Number | 61338-24-7 |
| Molecular Weight | 180.17 g/mol |
| Functional Groups | Cyano, Hydroxy, Fluoro, Methyl |
Research indicates that this compound acts primarily as an inhibitor of protein tyrosine kinases (PTKs) . PTKs play crucial roles in various cellular processes, including growth factor signaling pathways that are often deregulated in cancer. By inhibiting these kinases, 3-Quinolinecarbonitrile can potentially hinder tumor growth and progression.
- Inhibition of Growth Factor Receptors : The compound has shown effectiveness against specific receptors such as KDR (Kinase Insert Domain Receptor), which is involved in angiogenesis and cancer progression .
- Modulation of Cellular Responses : It can alter cellular responses to growth factors by modulating signaling pathways linked to cell proliferation and survival.
Biological Activity
The biological activity of 3-Quinolinecarbonitrile has been documented in several studies:
- Anti-Cancer Properties : The compound demonstrates significant anti-cancer activity through the inhibition of PTKs associated with various malignancies. It has been particularly studied for its effects on conditions like polycystic kidney disease and other cancers linked to aberrant signaling pathways .
- Potential Antimicrobial Effects : Although primarily noted for its anti-cancer properties, some research suggests that derivatives of quinoline compounds may exhibit antimicrobial activity as well.
Case Studies
- Inhibition Studies : A study focused on the inhibitory effects of various quinoline derivatives on PTKs found that 3-Quinolinecarbonitrile exhibited IC50 values indicating potent inhibition against KDR-mediated signaling pathways .
- Therapeutic Applications : Clinical trials are ongoing to evaluate the efficacy of this compound in treating cancers associated with deregulated PTK activity. Early results suggest promising outcomes in terms of tumor regression and patient survival rates .
Comparative Analysis with Related Compounds
To understand the uniqueness of 3-Quinolinecarbonitrile, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-6-methylquinoline-3-carbonitrile | Chlorine substituent at position 4 | Enhanced potency against certain kinases |
| 8-Fluoroquinoline | Lacks hydroxy and methyl groups | Broader spectrum of biological activity |
| 7-Aminoquinoline | Amino group at position 7 | Different mechanism of action as antibacterial |
| 4-Hydroxyquinoline | Hydroxy group at position 4 but lacks methyl and fluoro groups | Potentially less cytotoxic than its fluorinated counterpart |
The distinct combination of functional groups in 3-Quinolinecarbonitrile contributes to its selective biological activity and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl-, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted anilines with carbonyl-containing precursors under controlled conditions (e.g., base catalysis, reflux in polar aprotic solvents). For example, trifluoromethyl analogs are synthesized via cyclocondensation of 2-trifluoromethylaniline with methyl acetates . Adjusting temperature, solvent (e.g., DMF, ethanol), and catalyst (e.g., Pd/C) can optimize yield. Post-synthesis purification via recrystallization or chromatography is critical for removing byproducts like unreacted amines or halogenated intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 3-quinolinecarbonitrile derivatives?
- Methodology :
- NMR : H and C NMR identify substituent positions (e.g., fluorine at C8, hydroxy at C4). For instance, fluorine substituents cause distinct splitting patterns in H NMR, while hydroxy groups show broad peaks .
- IR : Hydroxy (-OH) stretches (~3200 cm) and nitrile (-CN) stretches (~2200 cm) confirm functional groups .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] for CHFNO) and fragmentation patterns .
Q. What safety protocols are recommended for handling fluorinated quinoline derivatives in laboratory settings?
- Methodology : Use fume hoods to avoid inhalation of volatile intermediates. Wear nitrile gloves and safety goggles to prevent skin/eye contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washdown to prevent environmental release .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of 8-fluoro-4-hydroxy-6-methyl-substituted quinolines?
- Methodology :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing -CH with -CF or -Cl) to assess impact on antibacterial/antiviral activity.
- Biological Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and antimicrobial activity (e.g., MIC against S. aureus). Fluorine at C8 enhances membrane permeability, while hydroxy at C4 improves hydrogen bonding with target enzymes .
- Computational Modeling : Use docking simulations (e.g., AutoDock) to predict interactions with biological targets like topoisomerase II or viral proteases .
Q. What analytical strategies resolve contradictions in polymorph characterization (e.g., conflicting XRD patterns) for quinolinecarbonitrile derivatives?
- Methodology :
- XRD : Compare experimental patterns with simulated data (e.g., Mercury software) to identify dominant polymorphs. For example, bosutinib monohydrate (Form I) shows distinct peaks at 9.19° and 11.48° 2θ .
- Thermal Analysis : DSC/TGA differentiate hydrates (weight loss at ~100°C) from anhydrous forms. Form I (monohydrate) exhibits endothermic peaks near 109–115°C .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity; stable polymorphs like Form I show <1% weight gain at 90% RH .
Q. How do conflicting data on reaction yields in fluorinated quinoline synthesis arise, and how can they be mitigated?
- Root Causes :
- Impurity Profiles : Halogenated byproducts (e.g., 6-chloro analogs) from incomplete substitution reduce yield .
- Solvent Effects : Polar solvents (DMF) favor nucleophilic substitution but may hydrolyze nitrile groups.
- Mitigation :
- DoE Optimization : Use factorial design to test variables (temperature, solvent ratio). For example, reducing DMF volume by 20% improved yield by 15% in trifluoromethyl derivatives .
- In-line Analytics : Implement FTIR or HPLC monitoring to track reaction progress and adjust conditions dynamically .
Critical Research Gaps and Recommendations
- Stability Under Physiological Conditions : Limited data on hydrolysis of the nitrile group in vivo. Recommend simulated gastric fluid studies (pH 1.2–3.5) to assess stability .
- Ecotoxicity : Fluorinated metabolites may persist in wastewater. Advise LC-MS/MS analysis of degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
